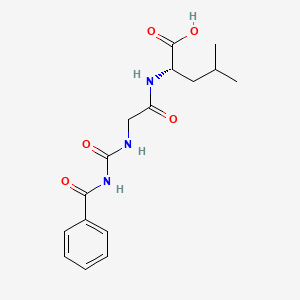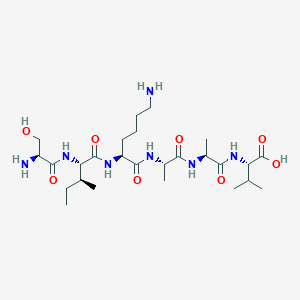
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine is a hexapeptide composed of six amino acids: serine, isoleucine, lysine, alanine, alanine, and valine. This compound is known for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Hexapeptides like this one are often studied for their unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (isoleucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, alanine, alanine, valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of hexapeptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is used for purification to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution Reagents: Various alkylating agents can be used for side-chain modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications include wound healing and antimicrobial activity.
Industry: It is used in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine: A similar hexapeptide with a different sequence.
L-Alanyl-L-glutamine: A dipeptide with different amino acid composition.
Semaglutide: A polypeptide used for diabetes treatment.
Uniqueness
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of hydrophilic (serine, lysine) and hydrophobic (isoleucine, alanine, valine) residues allows for versatile interactions with various molecular targets.
Properties
CAS No. |
655230-46-9 |
|---|---|
Molecular Formula |
C26H49N7O8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H49N7O8/c1-7-14(4)20(33-23(37)17(28)12-34)25(39)31-18(10-8-9-11-27)24(38)30-15(5)21(35)29-16(6)22(36)32-19(13(2)3)26(40)41/h13-20,34H,7-12,27-28H2,1-6H3,(H,29,35)(H,30,38)(H,31,39)(H,32,36)(H,33,37)(H,40,41)/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
JZHVTQFXYTVPOR-RBZZARIASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


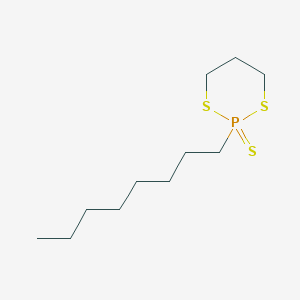


![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
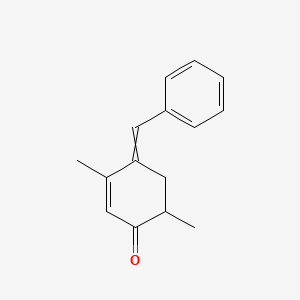
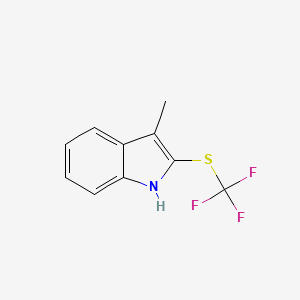
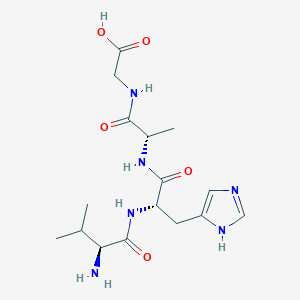
![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)
![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)
